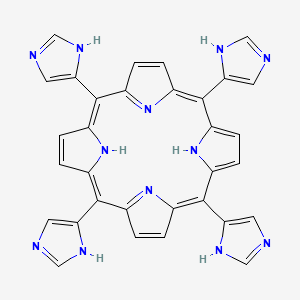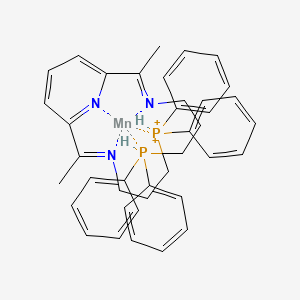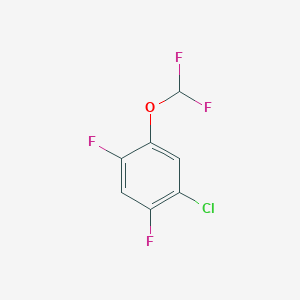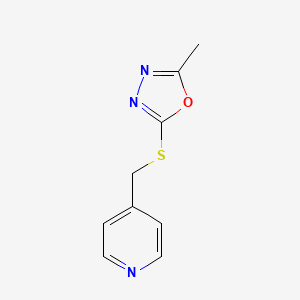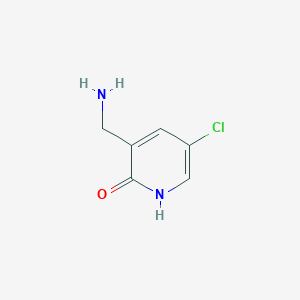![molecular formula C36H48N3O9P3 B13118952 3-[4-[4,6-Bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]pentan-3-ylphosphonic acid](/img/structure/B13118952.png)
3-[4-[4,6-Bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]pentan-3-ylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-[4,6-Bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]pentan-3-ylphosphonic acid is a complex organic compound characterized by its unique structure, which includes multiple phosphonic acid groups and a triazinyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[4,6-Bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]pentan-3-ylphosphonic acid typically involves multi-step organic reactions. The process begins with the preparation of the triazinyl core, followed by the introduction of the phosphonopentan-3-yl groups through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[4-[4,6-Bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]pentan-3-ylphosphonic acid can undergo various types of chemical reactions, including:
Oxidation: The phosphonic acid groups can be oxidized to form phosphonic anhydrides.
Reduction: The triazinyl core can be reduced under specific conditions to form different derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphonic acid groups can yield phosphonic anhydrides, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
3-[4-[4,6-Bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]pentan-3-ylphosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Medicine: Its potential as a drug candidate is being explored, particularly in the development of inhibitors for specific enzymes and receptors.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[4-[4,6-Bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]pentan-3-ylphosphonic acid involves its interaction with specific molecular targets. The phosphonic acid groups can form strong hydrogen bonds and coordinate with metal ions, while the triazinyl core can interact with aromatic systems through π-π stacking. These interactions enable the compound to inhibit enzymes, bind to proteins, and modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-[4-[4,6-Bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]butan-3-ylphosphonic acid: Similar structure but with a butan-3-yl group instead of a pentan-3-yl group.
3-[4-[4,6-Bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]hexan-3-ylphosphonic acid: Similar structure but with a hexan-3-yl group instead of a pentan-3-yl group.
Uniqueness
The uniqueness of 3-[4-[4,6-Bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]pentan-3-ylphosphonic acid lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C36H48N3O9P3 |
|---|---|
Molecular Weight |
759.7 g/mol |
IUPAC Name |
3-[4-[4,6-bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]pentan-3-ylphosphonic acid |
InChI |
InChI=1S/C36H48N3O9P3/c1-7-34(8-2,49(40,41)42)28-19-13-25(14-20-28)31-37-32(26-15-21-29(22-16-26)35(9-3,10-4)50(43,44)45)39-33(38-31)27-17-23-30(24-18-27)36(11-5,12-6)51(46,47)48/h13-24H,7-12H2,1-6H3,(H2,40,41,42)(H2,43,44,45)(H2,46,47,48) |
InChI Key |
HRYRMUIMCWRWBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C(CC)(CC)P(=O)(O)O)C4=CC=C(C=C4)C(CC)(CC)P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


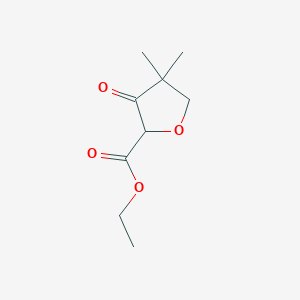
![tert-butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B13118872.png)
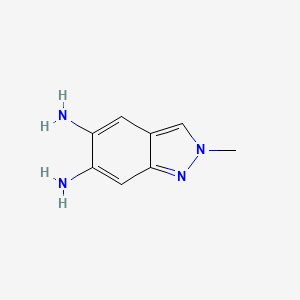
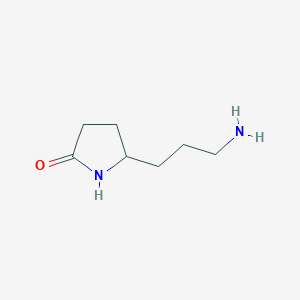
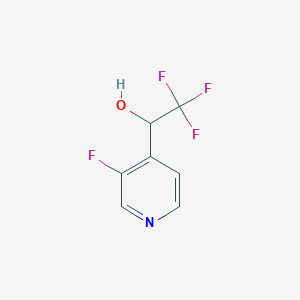
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-(ethylamino)-3-methylbutanoate](/img/structure/B13118904.png)

![Ethyl 5-azaspiro[3.4]octane-8-carboxylate](/img/structure/B13118918.png)

